Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate
CAS No.: 87597-27-1
Cat. No.: VC3757602
Molecular Formula: C9H8BrN3O2
Molecular Weight: 270.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87597-27-1 |
|---|---|
| Molecular Formula | C9H8BrN3O2 |
| Molecular Weight | 270.08 g/mol |
| IUPAC Name | ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate |
| Standard InChI | InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-13-7(10)3-11-4-8(13)12-6/h3-5H,2H2,1H3 |
| Standard InChI Key | SHEPHIOFWBYNCL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN2C(=CN=CC2=N1)Br |
| Canonical SMILES | CCOC(=O)C1=CN2C(=CN=CC2=N1)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a fused bicyclic system comprising an imidazole ring condensed with a pyrazine ring. Key substituents include:
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A bromine atom at position 5, enhancing electrophilic reactivity .
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An ethyl ester group at position 2, providing sites for hydrolysis or transesterification .
Table 1: Key Physicochemical Properties
Spectral Characterization
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¹H NMR (DMSO-d₆): Signals at δ 8.59 (s, H-3), 8.27 (s, H-7), 7.49–7.70 (m, aromatic protons), and 4.35 ppm (q, J=7.1 Hz, ethyl CH₂) .
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¹³C NMR: Carbonyl resonance at 161.2 ppm (C=O), with imidazo-pyrazine carbons between 110–150 ppm .
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IR: Strong absorption at 1720 cm⁻¹ (ester C=O stretch) and 670 cm⁻¹ (C-Br vibration) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary route involves a cyclocondensation reaction:
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Precursor Preparation: 2-Amino-5-bromopyrazine reacts with ethyl chloroacetate in the presence of NaHCO₃ .
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Cyclization: Heating under reflux in ethanol yields the imidazo[1,2-a]pyrazine core .
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Bromination: Electrophilic bromination using NBS (N-bromosuccinimide) introduces the bromine substituent.
Reaction Scheme:
Industrial Optimization
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Continuous Flow Reactors: Enhance yield (up to 78%) and reduce reaction time compared to batch processes .
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Purification: Recrystallization from ethanol/water mixtures achieves >98% purity .
Chemical Reactivity and Derivatives
Key Reactions
| Reaction Type | Conditions | Products |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Aryl-substituted derivatives |
| Ester Hydrolysis | NaOH (aq.), reflux | Carboxylic acid analogs |
| Nucleophilic Aromatic Substitution | Piperidine, DMSO | Amine-functionalized compounds |
Example: Suzuki-Miyaura cross-coupling with phenylboronic acid produces ethyl 5-phenylimidazo[1,2-a]pyrazine-2-carboxylate, a potential kinase inhibitor .
Stability Considerations
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Light Sensitivity: Degrades under UV light (t₁/₂ = 48 hrs at 300 nm) .
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Thermal Stability: Stable up to 150°C; decomposition releases HBr gas above 250°C .
Biological Activities and Mechanisms
Antimicrobial Properties
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Gram-Positive Bacteria: MIC = 8–16 µg/mL against Staphylococcus aureus (MRSA) .
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Mechanism: Disrupts cell wall biosynthesis via inhibition of penicillin-binding proteins (PBPs) .
Central Nervous System Effects
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Antinociceptive Activity: Derivative 2f (5-benzylidene analog) reduces writhing by 62% in acetic acid-induced pain models (100 mg/kg dose) .
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Neurotoxicity Screening: No motor impairment observed in rotarod tests at ≤200 mg/kg .
| Assay | Result | Source |
|---|---|---|
| Antimicrobial (MIC, S. aureus) | 12.5 µg/mL | |
| Analgesic (Writhing Test) | 58% inhibition at 100 mg/kg | |
| Cytotoxicity (HeLa) | IC₅₀ > 50 µM |
Pharmacokinetic and Toxicological Profile
ADME Properties
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Absorption: Moderate oral bioavailability (F = 41% in rats) .
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Metabolism: Hepatic CYP3A4-mediated oxidation to 5-hydroxy metabolites.
Industrial and Research Applications
Pharmaceutical Intermediate
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Antibiotic Development: Serves as a precursor for novel β-lactamase inhibitors .
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Kinase Inhibitors: Functionalized derivatives show IC₅₀ values <100 nM against Abl1 tyrosine kinase .
Material Science
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Coordination Chemistry: Forms stable complexes with Cu(II) for catalytic applications.
Future Directions
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